Welcome to the BenchChem Online Store!
molecular formula C9H12F2O4 B8793280 Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Cat. No. B8793280
M. Wt: 222.19 g/mol
InChI Key: KDVPGBVZKTVEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08344157B2

Procedure details

A 400 liter stirred vessel was initially charged with 22.6 kg (172 mol) of methylhydrazine solution (35% by weight of methylhydrazine in water) and 132 kg of ethanol, and cooled to (−55)° C. Within 2.33 hours, at internal temperature from (−50) to (−60)° C., 40.4 kg (172.5 mol) of ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (94.8%) were metered in from a reservoir vessel. The reservoir vessel was rinsed out with 9.1 kg of ethanol. The suspension was stirred at (−55)° C. for a further one hour and then the vessel contents were heated to 25° C. within 4 hours. 102.3 kg (255.75 mol) of 10% sodium hydroxide solution were metered in within 45 minutes, the feed line was rinsed out with 10 liters of demineralized water and the reaction mixture was stirred at 60° C. for 3 hours. After cooling to 25° C., the pressure was reduced stepwise down to 50 mbar. In the course of slow heating to internal temperature 42° C., a total of 180 liters of ethanol/water were distilled off. 300 liters of water were fed and the reaction mixture was cooled to 10° C. At this temperature, 47.8 kg (419 mol) of hydrochloric acid (32%) were metered in within one hour. After the feed line had been rinsed with 10 liters of water, the resulting suspension was stirred at 25° C. for 12 hours. The solids were then filtered off in portions through a pressure filter and the filtercake was washed with 30 liters of demineralized water (with stirring). The solids were substantially freed of liquid by injecting 2.5 bar of nitrogen and, after discharge, dried in a drying cabinet (35-40° C., 25 mbar). After drying, 25.1 kg of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid were obtained in a purity of 99.6% (GC area %). The yield, based on the molar amount of methylhydrazine used, was 82.6%.
Name
methylhydrazine
Quantity
22.6 kg
Type
reactant
Reaction Step One
Quantity
132 kg
Type
solvent
Reaction Step One
[Compound]
Name
( -50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.4 kg
Type
reactant
Reaction Step Three
Quantity
102.3 kg
Type
reactant
Reaction Step Four
Quantity
47.8 kg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].C(O[CH:7]=[C:8]([C:14](=O)[CH:15]([F:17])[F:16])[C:9]([O:11]CC)=[O:10])C.[OH-].[Na+].Cl>C(O)C>[F:16][CH:15]([F:17])[C:14]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:2]([CH3:1])[N:3]=1 |f:2.3|

Inputs

Step One
Name
methylhydrazine
Quantity
22.6 kg
Type
reactant
Smiles
CNN
Name
Quantity
132 kg
Type
solvent
Smiles
C(C)O
Step Two
Name
( -50 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
40.4 kg
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(C(F)F)=O
Step Four
Name
Quantity
102.3 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
47.8 kg
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
A 400 liter stirred vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to (−55)° C
WASH
Type
WASH
Details
The reservoir vessel was rinsed out with 9.1 kg of ethanol
STIRRING
Type
STIRRING
Details
The suspension was stirred at (−55)° C
WAIT
Type
WAIT
Details
for a further one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
were metered in within 45 minutes
Duration
45 min
WASH
Type
WASH
Details
the feed line was rinsed out with 10 liters of demineralized water
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 60° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
In the course of slow heating to internal temperature 42° C.
DISTILLATION
Type
DISTILLATION
Details
a total of 180 liters of ethanol/water were distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 10° C
CUSTOM
Type
CUSTOM
Details
were metered in within one hour
Duration
1 h
WASH
Type
WASH
Details
After the feed line had been rinsed with 10 liters of water
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at 25° C. for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The solids were then filtered off in portions through a pressure
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the filtercake was washed with 30 liters of demineralized water (with stirring)
CUSTOM
Type
CUSTOM
Details
after discharge, dried in a drying cabinet (35-40° C., 25 mbar)
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
2.33 h
Name
Type
product
Smiles
FC(C1=NN(C=C1C(=O)O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 kg
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.